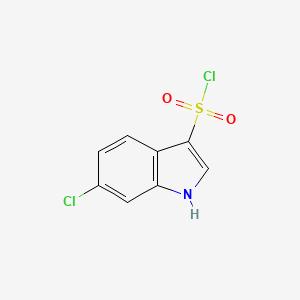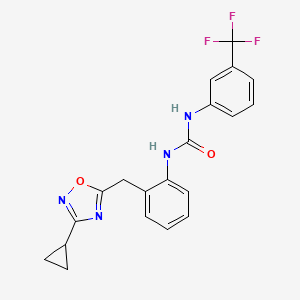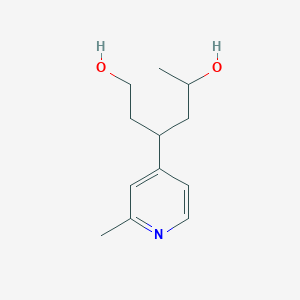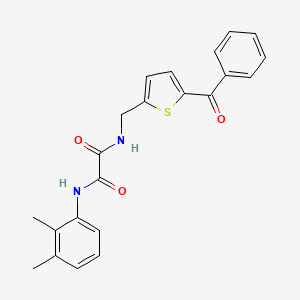![molecular formula C9H8ClNO4 B2819565 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid CAS No. 37653-89-7](/img/structure/B2819565.png)
2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is a chemical compound with the molecular weight of 229.62 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a similar compound, has been reported in the literature . The synthesis process involved six steps: nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The process was run successfully on approximately 70 kg/batch with a total yield of 24% .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid can be represented by the InChI code:1S/C9H8ClNO4/c1-15-9(14)11-5-2-3-6(8(12)13)7(10)4-5/h2-4H,1H3,(H,11,14)(H,12,13) . Physical And Chemical Properties Analysis
2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is a powder at room temperature . Its melting point is between 225-226 degrees Celsius .科学的研究の応用
SGLT2 Inhibitors
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: serves as a key intermediate in the manufacturing of SGLT2 inhibitors. These inhibitors are a class of drugs used to manage type 2 diabetes. Their mechanism of action involves inhibiting the reabsorption of glucose in the renal tubules, leading to reduced blood glucose levels without relying on insulin. Additionally, SGLT2 inhibitors may contribute to weight loss and blood pressure reduction .
Structure–Activity Relationship (SAR) Studies
Researchers have focused on understanding the structure–activity relationship of SGLT2 inhibitors. Investigating how modifications to the molecular structure impact their effectiveness is critical for drug development5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid serves as a valuable building block in these studies .
Industrial Process Scale-Up
Efficient and scalable synthesis methods are essential for large-scale production. Researchers have successfully scaled up the preparation of this compound using readily available dimethyl terephthalate as a starting material. The practical process involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. Achieving a total yield of 24% in 70 kg batches demonstrates its industrial viability .
Cost Reduction
The practical process described above not only ensures scalability but also significantly reduces production costs. This cost-effectiveness is crucial for making these inhibitors accessible to a broader patient population .
Therapeutic Potential Beyond Diabetes
While primarily studied for diabetes therapy, SGLT2 inhibitors may have broader applications. Their ability to lower blood pressure and promote weight loss opens up possibilities for treating other conditions related to metabolic health .
作用機序
Target of Action
The primary target of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is the Sodium-glucose cotransporter-2 (SGLT2) . SGLT2 is a protein that aids in the reabsorption of glucose in the kidneys. Inhibiting this protein can help regulate blood glucose levels, making it a promising target for diabetes therapy .
Mode of Action
2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid acts as an SGLT2 inhibitor . It binds to the SGLT2 protein, inhibiting the reabsorption of glucose in the kidneys. This results in the excretion of glucose through urine, thereby reducing blood glucose levels .
Biochemical Pathways
The action of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid affects the glucose reabsorption pathway in the kidneys . By inhibiting the SGLT2 protein, it disrupts the normal reabsorption process, leading to the excretion of glucose. This can result in a decrease in blood glucose levels, which is beneficial for managing diabetes .
Pharmacokinetics
As an sglt2 inhibitor, it is expected to be absorbed into the bloodstream after oral administration, distributed to the kidneys where it exerts its effects, metabolized in the liver, and excreted in the urine .
Result of Action
The primary molecular effect of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is the inhibition of the SGLT2 protein . This leads to a decrease in the reabsorption of glucose in the kidneys and an increase in glucose excretion. On a cellular level, this can result in lower blood glucose levels, potentially helping to manage blood sugar levels in individuals with diabetes .
特性
IUPAC Name |
2-chloro-4-(methoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-15-9(14)11-5-2-3-6(8(12)13)7(10)4-5/h2-4H,1H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFSPZWIWBTWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2819483.png)



![2,3,5,6-tetramethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2819488.png)


![3-[4-(4-methoxyphenoxy)pyrimidin-2-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2819492.png)
![methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2819494.png)
![6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2819495.png)
![(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2819500.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819503.png)
